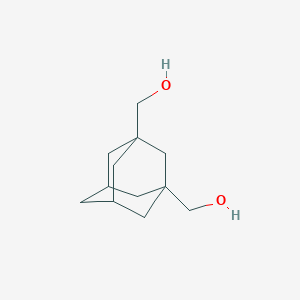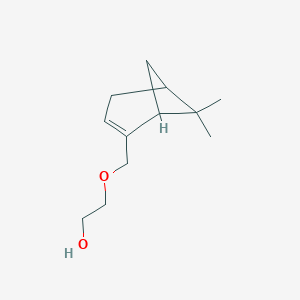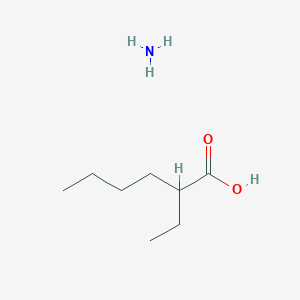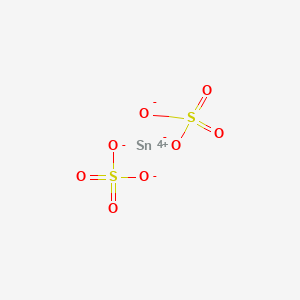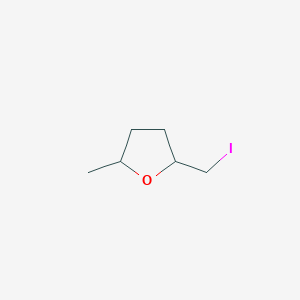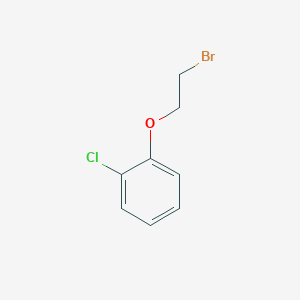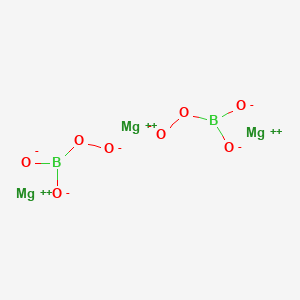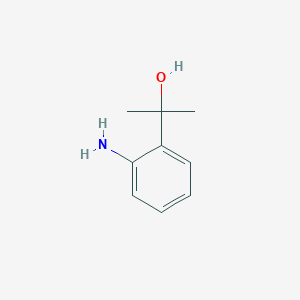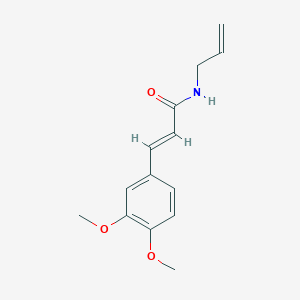
N-Allyl-3,4-dimethoxycinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-3,4-dimethoxycinnamamide (also known as ADC) is a synthetic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. ADC is a member of the cinnamamide family and is known for its unique chemical structure and properties.
Wirkmechanismus
ADC is believed to exert its effects through the modulation of dopamine receptors in the brain. Specifically, ADC has been shown to selectively bind to the D2 dopamine receptor, leading to the inhibition of dopamine release. This inhibition of dopamine release is thought to be responsible for the anti-tumor activity of ADC.
Biochemische Und Physiologische Effekte
ADC has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. ADC has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ADC in lab experiments is its unique chemical structure, which allows for the selective modulation of dopamine receptors. However, there are also limitations to using ADC in lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Zukünftige Richtungen
There are many potential future directions for the research on ADC. One area of focus could be the development of new drugs based on the structure of ADC. Another area of focus could be the study of the role of dopamine receptors in various diseases, including Parkinson's disease and schizophrenia. Additionally, the potential use of ADC in combination with other drugs for the treatment of cancer could also be explored.
Conclusion:
In conclusion, N-Allyl-3,4-dimethoxycinnamamide is a synthetic compound with unique chemical properties that has shown potential in various scientific research applications. The synthesis of ADC is a complex process that requires careful control of reaction conditions. ADC has been shown to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. While there are limitations to using ADC in lab experiments, there are also many potential future directions for research on this compound.
Synthesemethoden
The synthesis of ADC involves the reaction of cinnamic acid with N-allyl-N-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of ADC. The synthesis of ADC is a complex process that requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
ADC has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, ADC has been shown to have anti-tumor activity in vitro and in vivo. In neuroscience, ADC has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, ADC has been used as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
16873-88-4 |
|---|---|
Produktname |
N-Allyl-3,4-dimethoxycinnamamide |
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+ |
InChI-Schlüssel |
BBCDSKLCWPXIKJ-SOFGYWHQSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
Synonyme |
N-Allyl-3-(3,4-dimethoxyphenyl)propenamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



